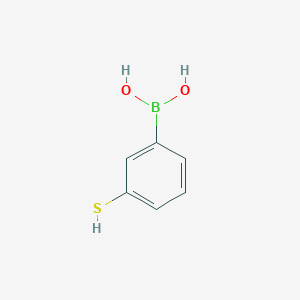

3-Mercaptophenylboronic acid

描述

Evolution of Boronic Acid Chemistry in Targeted Research Contexts

The field of boronic acid chemistry has undergone a significant transformation from its early focus on synthetic organic reactions to its current prominence in highly targeted research areas. Initially recognized for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which revolutionized carbon-carbon bond formation, the utility of boronic acids has expanded dramatically. nih.gov This evolution was propelled by the unique electronic properties of the boron atom, particularly its vacant p-orbital, which allows it to act as a Lewis acid and engage in reversible covalent bonding with diols and other nucleophiles. mdpi.commdpi.com

A pivotal moment in this evolution was the discovery and subsequent FDA approval of bortezomib, a boronic acid-containing drug for treating multiple myeloma. nih.govmdpi.com This success spurred a surge of interest in the medicinal chemistry applications of boronic acids, leading to the development of a diverse range of therapeutic agents targeting various diseases. nih.govresearchgate.net Researchers began to explore boronic acids as bioisosteres for carboxylic acids and sulfonamides, recognizing their favorable pKa values and metabolic stability. researchgate.net The ability to fine-tune the properties of boronic acids through structural modifications has made them privileged structures in modern drug discovery. researchgate.net

Significance of the Thiol and Boronic Acid Dual Functionality in Advanced Chemical Systems

The combination of both a thiol (-SH) and a boronic acid (-B(OH)₂) group within a single molecule, as seen in 3-mercaptophenylboronic acid (3-MPBA), gives rise to a unique and powerful dual functionality that is highly significant in the design of advanced chemical systems. This bifunctionality allows for orthogonal reactivity, where each functional group can participate in distinct and controlled chemical transformations. researchgate.net

The thiol group is well-known for its ability to form strong covalent bonds with the surfaces of noble metals, particularly gold and silver, leading to the formation of self-assembled monolayers (SAMs). This property is instrumental in the fields of nanotechnology and surface science, enabling the stable immobilization of the molecule onto various substrates. On the other hand, the boronic acid moiety provides a versatile handle for reversible covalent interactions with 1,2- and 1,3-diols, which are common structural motifs in carbohydrates and glycoproteins. mdpi.com This specific and reversible binding is crucial for applications in molecular recognition and sensing. The synergy between these two functionalities allows 3-MPBA to act as a bridge between inorganic nanomaterials and biological systems.

Interdisciplinary Research Relevance of this compound in Contemporary Science

The unique characteristics of this compound have positioned it as a compound of significant interest across a wide range of scientific disciplines. Its interdisciplinary relevance stems from its capacity to interface with both biological and materials-based systems, leading to innovative solutions in diverse fields. chemimpex.com

In medicinal chemistry and drug development , 3-MPBA serves as a valuable building block for the synthesis of targeted therapies, particularly in oncology. chemimpex.com Its ability to form stable complexes with biomolecules is a key attribute in this context. chemimpex.com In the realm of biotechnology and diagnostics , the dual functionality of 3-MPBA is exploited for the development of highly sensitive biosensors. conicet.gov.ar For instance, it has been used to functionalize gold nanoparticles for the detection of glucose and other biologically important molecules. conicet.gov.ar The thiol group allows for robust attachment to the nanoparticle surface, while the boronic acid group acts as the recognition element for the target analyte.

Furthermore, in materials science , 3-MPBA is utilized in the creation of advanced materials with tailored properties. chemimpex.com It can be incorporated into polymers and nanocomposites to enhance their functionality for applications in electronics and coatings. chemimpex.com In the field of environmental science , the compound's ability to bind with heavy metals and other toxins makes it a promising component in sensors for environmental monitoring. chemimpex.com The study of 3-MPBA also extends to supramolecular chemistry , where its ability to participate in dynamic combinatorial libraries allows for the discovery of complex molecular receptors. mdpi.com

Emergence of this compound as a Versatile Molecular Platform

This compound has emerged as a remarkably versatile molecular platform due to the strategic placement of its thiol and boronic acid functionalities. This arrangement allows for its application in a multitude of advanced chemical and biological systems, acting as a molecular "linker" that can be precisely engineered for specific tasks.

The thiol group provides a robust anchor for immobilization onto various surfaces, most notably gold nanoparticles and electrodes. This has been a cornerstone for its use in the development of sophisticated analytical tools. For example, in surface-enhanced Raman spectroscopy (SERS), 3-MPBA can act as both a capturing agent and a reporter molecule for the detection of bacteria and other analytes. acs.orgnih.gov The boronic acid function, in turn, offers a selective binding site for cis-diol-containing molecules, which is fundamental to its application in biosensing and bioconjugation. mdpi.comchemimpex.com

The versatility of 3-MPBA is further highlighted by its role in creating multifunctional nanomaterials. For instance, it has been used to functionalize magnetic microspheres for the selective enrichment of glycopeptides and glycoproteins, facilitating their analysis. acs.org Moreover, when combined with other nanomaterials like carbon nanotubes, it contributes to the development of highly sensitive electrochemical biosensors. conicet.gov.arconicet.gov.ar The ability to activate gold nanoparticles with 3-MPBA has even led to the creation of nanoantibiotics effective against multidrug-resistant bacteria. acs.org This adaptability underscores the compound's status as a powerful and adaptable tool in the hands of chemists and materials scientists.

Detailed Research Findings on this compound

Recent research has delved into various applications of this compound, highlighting its utility in catalysis and biosensing. These studies provide quantitative data on its performance and efficacy in different experimental setups.

Another significant application is in the development of electrochemical biosensors. A hybrid nanomaterial was created by functionalizing gold nanoparticles with 3-MPBA and dispersing them with bamboo-like multiwall carbon nanotubes. conicet.gov.ar This material was used to construct a glucose biosensor that exhibited high sensitivity. The sensor's sensitivity was measured at (3.26 ± 0.03) mA M−1, with a linear response range for glucose concentrations between 2.50 × 10−4 M and 5.00 × 10−3 M. conicet.gov.ar The detection limit for glucose was 0.8 µM, and the quantification limit was 2.4 µM. conicet.gov.ar This biosensor also demonstrated good stability, retaining 86.1% of its original sensitivity after 14 days of storage at 4 °C. conicet.gov.ar

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H7BO2S | chemimpex.com |

| Molecular Weight | 153.99 g/mol | chemimpex.com |

| Appearance | White to light yellow crystalline powder | chemimpex.com |

| Melting Point | 201 °C | chemimpex.com |

| Purity | 97.0% to 114.0% | tcichemicals.com |

| CAS Number | 352526-01-3 | chemimpex.com |

Table 2: Performance of 3-MPBA-based Glucose Biosensor

| Parameter | Value | Reference |

|---|---|---|

| Sensitivity | (3.26 ± 0.03) mA M⁻¹ | conicet.gov.ar |

| Linear Range | 2.50 × 10⁻⁴ M to 5.00 × 10⁻³ M | conicet.gov.ar |

| Detection Limit | 0.8 µM | conicet.gov.ar |

| Quantification Limit | 2.4 µM | conicet.gov.ar |

| Stability (after 14 days) | 86.1% of original sensitivity | conicet.gov.ar |

Table 3: Catalytic Parameters of 3-MPBA/GOx@ZIF-8

| Parameter | Value | Reference |

|---|---|---|

| Michaelis Constant (Km) | 0.03 ± 0.02 mM | nih.gov |

| Specificity Constant (kcat/Km) | 63.87 ± 1.96 s⁻¹ mM⁻¹ | nih.gov |

| Reusability (after 7 cycles) | ~80.8% activity retention | nih.gov |

Structure

2D Structure

属性

IUPAC Name |

(3-sulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO2S/c8-7(9)5-2-1-3-6(10)4-5/h1-4,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCKMTLUSKYKIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378776 | |

| Record name | 3-Mercaptophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352526-01-3 | |

| Record name | (3-Mercaptophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352526-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercaptophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Mercaptophenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 3 Mercaptophenylboronic Acid

Established Synthetic Routes to 3-Mercaptophenylboronic Acid and its Derivatives

The synthesis of this compound, a versatile bifunctional molecule, is primarily achieved through established organometallic routes. These methods typically involve the formation of a carbon-boron bond on a phenyl ring bearing a protected or unprotected thiol group.

One of the most common and well-established methods for the synthesis of arylboronic acids, including this compound, involves the use of Grignard reagents. rsc.orgnih.gov This approach generally starts from a halogenated benzene (B151609) derivative, such as 3-bromothiophenol (B44568) or a protected version thereof. The corresponding Grignard reagent, an organomagnesium compound, is prepared by reacting the aryl halide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This organometallic intermediate is then reacted with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, at low temperatures. The subsequent hydrolysis of the resulting boronate ester under acidic conditions yields the desired this compound. The protection of the thiol group, for instance as a thioether, is often necessary to prevent interference with the Grignard reagent formation.

Another widely employed strategy is the lithiation-borylation reaction. nih.gov This method involves the deprotonation of an aromatic C-H bond using a strong organolithium base, such as n-butyllithium or sec-butyllithium, followed by quenching the resulting aryllithium species with a borate ester. Directed ortho-metalation can be a powerful tool in this context, where a directing group on the aromatic ring guides the lithiation to a specific position. For the synthesis of this compound, a suitable precursor with a directing group and a protected thiol would be required to achieve the desired regioselectivity. The choice of the protecting group for the thiol is crucial to ensure compatibility with the highly reactive organolithium reagent.

The following table summarizes the key aspects of these established synthetic routes:

| Synthetic Route | Starting Material Example | Key Reagents | General Conditions | Key Intermediates |

| Grignard Reaction | 3-Bromothiophenol (protected) | Magnesium, Trialkyl borate, Acid | Anhydrous ether, Low temperature | Arylmagnesium halide, Boronate ester |

| Lithiation-Borylation | 3-Substituted thiophene (B33073) derivative (protected) | Organolithium base, Trialkyl borate | Anhydrous ether/THF, Low temperature | Aryllithium species, Boronate ester |

Novel Approaches in the Derivatization of this compound

Recent research has focused on developing novel methods for the derivatization of this compound, aiming to expand its synthetic utility and create new functional molecules. These approaches often target either the thiol or the boronic acid moiety, or both, to introduce diverse functionalities.

One innovative approach involves the functionalization of the thiol group through various coupling reactions. For instance, the thiol can readily undergo nucleophilic substitution reactions with alkyl halides to form thioethers. More advanced methods include transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-S bonds with aryl halides, providing access to a wide range of diaryl sulfide (B99878) derivatives of this compound. Furthermore, Michael additions of the thiol to α,β-unsaturated carbonyl compounds offer a route to more complex structures.

The boronic acid group also presents numerous opportunities for derivatization. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and allows for the formation of carbon-carbon bonds between the boronic acid and various organic halides or triflates. nih.gov This has been extensively used to synthesize biaryl compounds and other complex architectures. The Chan-Lam coupling reaction provides a method for the formation of carbon-heteroatom bonds, enabling the synthesis of aryl ethers, amines, and sulfides from the boronic acid.

Recent advancements in derivatization also explore the simultaneous functionalization of both the thiol and boronic acid groups. This can be achieved through sequential or one-pot reactions, leading to highly functionalized molecules with potential applications in materials science and medicinal chemistry. For example, the thiol group can be modified first, followed by a Suzuki-Miyaura coupling at the boronic acid position, or vice versa.

Stereoselective and Regioselective Synthesis Strategies Involving this compound Precursors

The development of stereoselective and regioselective synthetic strategies is crucial for the preparation of complex and well-defined molecules derived from this compound. While the aromatic ring of this compound itself is achiral, the introduction of chiral centers or the selective functionalization at specific positions of the ring are key areas of research.

Asymmetric synthesis of derivatives of this compound can be achieved by employing chiral auxiliaries or catalysts. For instance, in reactions involving the derivatization of the thiol or boronic acid group, the use of chiral ligands in transition-metal catalysis can induce stereoselectivity. An example would be the asymmetric Suzuki-Miyaura coupling of a prochiral substrate with this compound, catalyzed by a palladium complex bearing a chiral phosphine (B1218219) ligand. This would lead to the formation of an atropisomeric biaryl product with high enantiomeric excess.

Regioselective functionalization of the aromatic ring of this compound is another important aspect. The existing thiol and boronic acid groups can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions through their directing effects. The thiol group is an ortho-, para-director, while the boronic acid group is a meta-director. By carefully choosing the reaction conditions and the electrophile, it is possible to introduce new substituents at specific positions on the phenyl ring. For example, halogenation or nitration of this compound can be controlled to yield specific isomers.

Furthermore, directed ortho-metalation strategies can be employed for the regioselective introduction of functional groups. By first protecting the thiol and boronic acid moieties and then introducing a suitable directing group onto the aromatic ring, it is possible to achieve lithiation at a specific ortho position, followed by reaction with an electrophile to introduce a new substituent with high regiocontrol.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. imist.maresearchgate.netrroij.comijfmr.com This involves the use of safer solvents, minimizing waste, improving energy efficiency, and utilizing renewable feedstocks where possible.

One key aspect of greening the synthesis of this compound is the replacement of hazardous organic solvents with more environmentally benign alternatives. mdpi.comsigmaaldrich.comlu.se Traditional syntheses often employ volatile and toxic solvents like diethyl ether and THF. Research is exploring the use of greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or even aqueous conditions for certain reactions. organic-chemistry.orgresearchgate.net For instance, micellar catalysis can enable reactions like the Suzuki-Miyaura coupling to be performed in water. organic-chemistry.org

Atom economy is another central principle of green chemistry, which aims to maximize the incorporation of all materials used in the process into the final product. imist.ma Catalytic methods are inherently more atom-economical than stoichiometric reactions. The use of catalytic amounts of reagents in the synthesis and derivatization of this compound, such as in palladium-catalyzed cross-coupling reactions, contributes to a greener process by reducing waste.

Energy efficiency is also a critical consideration. nih.gov The development of synthetic routes that can be performed at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis is another technique that can significantly shorten reaction times and improve energy efficiency in the preparation of this compound derivatives. nih.gov

The following table highlights some green chemistry considerations in the synthesis of this compound:

| Green Chemistry Principle | Application in this compound Synthesis |

| Safer Solvents | Replacement of hazardous ethers with greener alternatives like 2-MeTHF or water. mdpi.comsigmaaldrich.comlu.seorganic-chemistry.org |

| Atom Economy | Utilization of catalytic reactions (e.g., Suzuki-Miyaura coupling) over stoichiometric ones. imist.ma |

| Energy Efficiency | Development of reactions that proceed at ambient temperature; use of microwave irradiation. nih.gov |

| Waste Prevention | One-pot syntheses and telescoping of reaction sequences to minimize workup and purification steps. |

Exploration of Anhydride Forms and Their Synthetic Implications

Arylboronic acids, including this compound, can exist in equilibrium with their cyclic anhydrides, known as boroxines. wikipedia.orgclockss.org Boroxines are six-membered rings consisting of alternating boron and oxygen atoms, formed by the dehydration of three molecules of the boronic acid. The formation of boroxines is a reversible process, and the equilibrium between the monomeric boronic acid and the trimeric boroxine (B1236090) is influenced by factors such as concentration, temperature, and the presence of water.

The formation of the boroxine of this compound can have significant synthetic implications. In some cases, the boroxine may be the more stable or crystalline form, facilitating purification and storage of the compound. Commercially available samples of this compound are often noted to contain varying amounts of the anhydride. fishersci.com

From a reactivity standpoint, boroxines can often be used directly in reactions where the corresponding boronic acid is employed, such as the Suzuki-Miyaura cross-coupling reaction. In these reactions, the boroxine can serve as a convenient and stable precursor that generates the active boronic acid species in situ under the reaction conditions. The use of boroxines can sometimes offer advantages in terms of handling and stability compared to the free boronic acids.

Mechanistic Investigations of 3 Mercaptophenylboronic Acid Reactivity and Interactions

Reversible Covalent Binding Mechanisms with Diols and Polyols

The boronic acid moiety of 3-Mercaptophenylboronic acid is known for its ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. This interaction leads to the formation of five- or six-membered cyclic boronate esters. The reversible nature of this bond is a key feature, allowing for dynamic systems that can respond to environmental stimuli such as pH.

The interaction of this compound with saccharides and glycans is a prime example of its diol-binding capability. The cis-diol groups present in many sugar molecules readily react with the boronic acid to form stable cyclic boronate esters. This specific and reversible binding has been widely exploited in the development of sensors for saccharide detection. For instance, quantum dots functionalized with this compound have been utilized to evaluate the sialic acid content on cell membranes, demonstrating the compound's utility in biological sensing applications. The formation of these boronate esters is a dynamic equilibrium, and the stability of the resulting complex is influenced by the structure of the saccharide and the surrounding environment.

The kinetics and thermodynamics of the interaction between this compound and cis-diol-containing biomolecules are crucial for understanding and predicting its behavior in various applications. While specific kinetic and thermodynamic data for this compound are not extensively available in the literature, studies on similar phenylboronic acids provide valuable insights. The binding affinity is influenced by factors such as the pKa of the boronic acid, the pKa of the diol, and the stereochemistry of the diol.

Table 1: Binding Constants of Phenylboronic Acid Derivatives with Various Saccharides

This table presents data for phenylboronic acid and its derivatives as a proxy, due to the limited availability of specific data for this compound.

| Boronic Acid Derivative | Saccharide | Binding Constant (K, M⁻¹) | pH | Reference |

| Phenylboronic acid | D-Fructose | 316 | 7.77 | nih.gov |

| Phenylboronic acid | D-Glucose | 63 | 7.77 | nih.gov |

| Phenylboronic acid | D-Galactose | 158 | 7.77 | nih.gov |

| 3-Pyridylboronic acid | Sialic Acid | ~150 | 7.0 | researchgate.net |

| 5-Boronopicolinic acid | Sialic Acid | ~250 | 7.0 | researchgate.net |

The binding process is generally characterized by a fast association and dissociation rate, which is essential for applications requiring dynamic responsiveness, such as continuous glucose monitoring. The thermodynamic parameters, including enthalpy (ΔH) and entropy (ΔS) of binding, provide information about the driving forces of the interaction. For phenylboronic acids, the complexation with diols is often enthalpically driven.

The interaction between boronic acids and diols is highly dependent on the pH of the solution. The boronic acid exists in equilibrium between a neutral, trigonal planar form (R-B(OH)₂) and an anionic, tetrahedral boronate form (R-B(OH)₃⁻). The tetrahedral form is more reactive towards diols. Consequently, the binding affinity generally increases with increasing pH, as the equilibrium shifts towards the more reactive boronate ion.

The pKa of the boronic acid is a critical parameter in this pH-dependent behavior. For most phenylboronic acids, the pKa is in the range of 8-9. This means that at physiological pH (around 7.4), only a fraction of the boronic acid is in the active boronate form. However, the pKa can be modulated by introducing electron-withdrawing or electron-donating substituents on the phenyl ring. For this compound, the thiol group can influence the electronic properties of the phenyl ring and thus its pKa. The formation of the boronate ester itself can also lower the pKa of the boronic acid moiety, further influencing the pH-dependent binding profile. This pH-switchable interaction is a key principle behind the design of "smart" materials and delivery systems that respond to changes in the local acidic or basic environment.

Thiol Functionality in Surface Adsorption and Ligand Exchange Processes

The thiol group (-SH) of this compound provides a strong anchoring point for immobilization on various surfaces, particularly noble metals. This functionality is central to the development of self-assembled monolayers and functionalized nanoparticles.

The strong affinity between sulfur and noble metals like gold and silver is well-established. The thiol group of this compound readily forms a strong covalent bond with gold or silver surfaces, leading to the formation of a stable self-assembled monolayer (SAM). researchgate.net This thiophilic interaction is the basis for the functionalization of gold and silver nanoparticles with this compound.

These functionalized nanoparticles combine the unique optical and electronic properties of the metal nanostructures with the specific recognition capabilities of the boronic acid. For example, gold nanoparticles functionalized with this compound have been used as colorimetric sensors for glucose and other saccharides. The binding of the analyte to the boronic acid moieties on the nanoparticle surface can induce aggregation of the nanoparticles, leading to a detectable color change.

The formation of a self-assembled monolayer of this compound on a gold or silver surface is a spontaneous process driven by the strong Au-S or Ag-S bond formation. The process typically involves the immersion of the metal substrate into a dilute solution of the thiol. The thiol molecules then adsorb onto the surface and organize into a densely packed monolayer.

The mechanism of SAM formation involves several steps, starting with the initial adsorption of thiol molecules, followed by a slower organization phase where the molecules arrange themselves to maximize van der Waals interactions between the phenyl rings, leading to a well-ordered monolayer. The packing density and orientation of the molecules in the SAM can be influenced by factors such as the solvent, temperature, and immersion time. Studies on 4-mercaptophenylboronic acid have shown that the packing density on a gold surface is influenced by the nature of the terminal group. uh.edu The boronic acid groups presented on the surface of the SAM are then available for further interactions, such as the binding of diol-containing molecules.

Table 2: Surface Coverage and Packing Density of Thiol-based Self-Assembled Monolayers on Gold

This table includes data for related thiophenol derivatives to provide context for the packing behavior of mercaptophenylboronic acids.

| Thiol Adsorbate | Surface Coverage (molecules/cm²) | Packing Density (Ų/molecule) | Reference |

| Thiophenol (TP) | (4.8 ± 0.5) x 10¹⁴ | 21 ± 2 | uh.edu |

| 4-Mercaptophenol (MP) | (5.3 ± 0.5) x 10¹⁴ | 19 ± 2 | uh.edu |

| 4-Mercaptobenzoic acid (MBA) | (6.7 ± 0.7) x 10¹⁴ | 15 ± 2 | uh.edu |

| 4-Mercaptophenylboronic acid (MPBA) | (5.9 ± 0.6) x 10¹⁴ | 17 ± 2 | uh.edu |

Redox Reactivity of the Thiol Group in this compound

The thiol (-SH) group of this compound is a key functional moiety that imparts specific redox characteristics to the molecule. This group can undergo various oxidation-reduction reactions, influencing the compound's stability and its interactions in different chemical environments. The electron-rich nature of the sulfur atom makes the thiol group susceptible to oxidation, a process fundamental to its role in various applications. The redox state of the thiol can be modulated by the presence of oxidizing agents, leading to the formation of different products. nih.gov

Oxidation Reactions Involving Hydrogen Peroxide

Hydrogen peroxide (H₂O₂) is a common reactive oxygen species that can interact with both the thiol and the boronic acid groups of this compound. nih.gov The oxidation of thiols by hydrogen peroxide is a well-documented reaction, with the reactivity being inversely related to the pKa of the thiol group. nih.gov For this compound, the thiol group can be oxidized by H₂O₂.

Simultaneously, the boronic acid group is also susceptible to oxidative deboronation by hydrogen peroxide. This reaction typically converts the arylboronic acid into the corresponding phenol (B47542) and boric acid. nih.govresearchgate.net The putative mechanism involves the formation of a tetrahedral complex with the hydrogen peroxide anion, followed by a rate-limiting 1,2-shift where the carbon migrates from the boron to the oxygen atom. nih.gov Therefore, the reaction of this compound with hydrogen peroxide can lead to a mixture of products, depending on the reaction conditions, including the oxidation of the thiol group and the conversion of the boronic acid to a hydroxyl group.

Summary of H₂O₂ Oxidation Products

| Functional Group | Reaction with H₂O₂ | Primary Product Type |

|---|---|---|

| Thiol (-SH) | Oxidation | Disulfide, Sulfonic Acid |

| Boronic Acid (-B(OH)₂) | Oxidative Deboronation | Phenol (-OH) |

Formation of Disulfide Species and Hydroxythiophenol Derivatives

The oxidation of the thiol group in this compound readily leads to the formation of disulfide species. This reaction involves the coupling of two thiol groups, from two separate molecules, to form a disulfide bond (-S-S-). youtube.com This process can be initiated by various oxidizing agents or even through air oxidation. researchgate.net The formation of a disulfide bond links two molecules of this compound, resulting in a larger dimeric structure. This dimerization can significantly alter the physical and chemical properties of the compound.

Furthermore, the oxidation of the boronic acid moiety can yield hydroxythiophenol derivatives. As noted, the boronic acid group can be converted to a hydroxyl group. nih.gov In the case of this compound, this transformation results in the formation of 3-hydroxythiophenol. pubcompare.ai This conversion changes the fundamental nature of the molecule, replacing the versatile boronic acid group with a phenolic hydroxyl group, thereby altering its binding capabilities and reactivity.

Key Derivatives from Redox Reactions

| Starting Moiety | Reaction Type | Resulting Product/Linkage | Significance |

|---|---|---|---|

| Thiol (-SH) | Oxidation | Disulfide Bond (-S-S-) | Dimerization of the parent molecule. |

| Boronic Acid (-B(OH)₂) | Oxidation | 3-Hydroxythiophenol | Conversion to a phenol derivative, altering functionality. |

Supramolecular Assembly Principles Mediated by this compound

This compound is a valuable building block in supramolecular chemistry due to its distinct functional groups that can participate in non-covalent and reversible covalent interactions. rsc.orgresearchgate.net The boronic acid group, in particular, provides a versatile handle for constructing ordered, self-assembled architectures. These assemblies are often responsive to external stimuli, such as changes in pH or the presence of specific analytes.

Self-Assembly Processes Driven by Boronic Acid-Diol Interactions

A cornerstone of the supramolecular chemistry of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols. msu.edunih.gov This interaction results in the formation of stable five- or six-membered cyclic boronate esters. nih.gov This binding is highly dependent on pH; the complexation is typically favored in alkaline aqueous solutions. nih.gov

This compound utilizes this principle to engage in self-assembly with polyol compounds, most notably saccharides which are ubiquitous in nature. msu.edu By introducing diol-containing molecules into a system with this compound, complex supramolecular structures such as hydrogels or functionalized surfaces can be formed. acs.org The reversible nature of the boronic acid-diol interaction allows for the dynamic assembly and disassembly of these structures in response to stimuli like pH changes or the introduction of a competitive diol, making them suitable for applications in sensing and controlled release systems. acs.org

Induced Optical Activity in Boronic-Acid-Protected Nanoclusters upon Chiral Fructose (B13574) Complexation

An intriguing application of the boronic acid-diol interaction is the induction of chirality in otherwise achiral systems. Research has demonstrated that silver nanoclusters protected by a shell of achiral this compound (3-MPB) can be rendered optically active upon interaction with a chiral diol. acs.org

In one study, the addition of chiral D- or L-fructose to a basic aqueous solution of 3-MPB-protected silver nanoclusters resulted in the appearance of significant circular dichroism (CD) signals. acs.org The absorption spectra of the nanoclusters remained largely unchanged, indicating that the core structure was not altered. The induced CD signals exhibited a mirror-image relationship for D- and L-fructose, confirming that the chirality was transferred from the sugar to the nanocluster assembly. acs.org This phenomenon is attributed to the formation of optically active boronate esters between the surface 3-MPB ligands and the chiral fructose molecules. The resulting dissymmetric field of these complexes on the nanocluster surface is responsible for the induced optical activity. acs.org The intensity of the CD response was also found to be dependent on the concentration of the added fructose, allowing for controllable chiroptical properties. acs.org

Chiroptical Induction in 3-MPB-Protected Ag Nanoclusters

| Component | Property | Observation |

|---|---|---|

| 3-MPB-Protected Ag Nanoclusters | Chirality | Achiral (No CD Signal) |

| D- or L-Fructose | Chirality | Chiral |

| Nanoclusters + Chiral Fructose | Interaction | Complexation of surface 3-MPB with fructose to form boronate esters. acs.org |

| Resulting Complex | Chirality | Optically Active (Strong CD Signal). acs.org |

Advanced Sensing and Detection Platforms Utilizing 3 Mercaptophenylboronic Acid

Optical Sensing Strategies for Carbohydrates and Sialic Acids

The inherent affinity of the boronic acid moiety for sugars has been widely exploited to design optical sensors for carbohydrates and sialic acids. By integrating 3-MPBA with fluorescent reporters like quantum dots (QDs), researchers have developed highly sensitive systems for detecting and quantifying these crucial biomolecules.

Quantum dots (QDs), semiconductor nanocrystals with unique photophysical properties, serve as excellent fluorescent platforms for biosensing. researchgate.net When conjugated with 3-MPBA, they create powerful nanosystems for profiling interactions with various carbohydrates. A direct conjugation strategy, leveraging the affinity of the thiol group of 3-MPBA for the QD surface, has been successfully employed to functionalize cadmium telluride (CdTe) QDs. plu.mx

These QD-MPBA conjugates have been used to investigate interactions with a panel of carbohydrates, including glucose, sucrose, xylose, and galactose. plu.mx The binding event is typically detected by a change in the fluorescence of the QDs. Studies have shown that galactose, in particular, can cause significant fluorescence suppression of the QD-MPBA conjugate, enabling its detection. plu.mx The quenching mechanism has been identified as primarily dynamic, according to the Stern-Volmer model. plu.mx This specific interaction allows for the quantitative detection of galactose, even in complex biological samples like spiked plasma. plu.mx

| Carbohydrate | Observed Effect on QD Fluorescence | Detection Capability | Reference |

|---|---|---|---|

| Galactose | Highest fluorescence suppression | Detectable with LOD of 51 mM and LOQ of 170 mM | plu.mx |

| Glucose | Lesser fluorescence suppression compared to galactose | Interaction observed | plu.mx |

| Sucrose | Interaction observed | Interaction observed | plu.mx |

| Xylose | Interaction observed | Interaction observed | plu.mx |

The principle of boronic acid-diol interaction forms the basis for numerous fluorescence-based detection systems for glycans. nih.govrsc.org These systems rely on a fluorescence signal change that occurs upon the binding of a carbohydrate to the boronic acid moiety. nih.gov 3-MPBA, as part of a larger sensing ensemble, can be integrated into various platforms.

The design of these sensors often involves linking the boronic acid recognition element to a fluorophore. The binding event can modulate the electronic properties of the fluorophore, leading to a "turn-on" or "turn-off" fluorescent response. This can occur through mechanisms such as photoinduced electron transfer (PET), where the interaction with the glycan alters the electron transfer process between the boronic acid group and the attached fluorophore, thereby changing the fluorescence intensity. rsc.org The development of such fluorescent probes has been a significant area of research, providing sensitive methods for carbohydrate recognition. nih.govresearchgate.net

Sialic acids are crucial terminal sugars on cell surface glycans that mediate a wide array of biological and pathological processes. nih.govacs.org The development of probes to specifically label and quantify sialic acids on living cells is of great interest. QD-MPBA conjugates have proven to be a novel and effective nanoplatform for this purpose. researchgate.net

The specificity of the MPBA for sialic acids allows for the efficient labeling of cell membranes. In studies using red blood cells (RBCs), a labeling efficiency of over 90% was achieved with QD-MPBA conjugates. This interaction was confirmed to be specific, as pretreatment of the cells with neuraminidase (an enzyme that cleaves sialic acids) reduced the labeling to just 17%. researchgate.netnih.gov Furthermore, these nanoprobes can quantitatively differentiate sialic acid levels. For instance, they have been used to distinguish between fresh erythrocytes and those stored for different periods, as sialic acid content is known to change over time. plu.mx

This technology has also been applied to cancer research. A comparative study of acute (KG-1) and chronic (K562) myelogenous leukemia cell lines using QD-MPBA conjugates revealed that KG-1 cells have a greater level of sialic acid. researchgate.net 100% of KG-1 cells were labeled, with a median fluorescence intensity approximately 2.5-fold higher than that of the K562 cells (94% labeled). researchgate.netnih.gov This demonstrates the potential of QD-MPBA conjugates as a promising tool for evaluating sialic acid content in diverse biological systems. researchgate.net

| Cell Type | Key Finding | Quantitative Measure | Reference |

|---|---|---|---|

| Red Blood Cells (RBCs) | High labeling efficiency, specific to sialic acid. | >90% labeling; reduced to 17% after neuraminidase treatment. | researchgate.netnih.gov |

| Acute Myelogenous Leukemia (KG-1) | Higher sialic acid content compared to K562 cells. | 100% cells labeled. | researchgate.net |

| Chronic Myelogenous Leukemia (K562) | Lower sialic acid content compared to KG-1 cells. | 94% cells labeled; ~2.5-fold lower fluorescence intensity than KG-1. | researchgate.net |

Surface-Enhanced Raman Spectroscopy (SERS) Applications for Biological Analytes

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that dramatically enhances the Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces. 3-MPBA has been ingeniously applied in SERS-based assays, acting as both a capture agent and a reporter molecule for the detection of biological analytes, most notably bacteria. rsc.org

An innovative SERS sandwich assay has been developed for the rapid and sensitive detection of bacteria, utilizing 3-MPBA as a key component. rsc.orgnih.gov In this assay, 3-MPBA serves a dual role: its boronic acid group binds to the polysaccharide-rich surface of bacterial cell walls, while its thiol group allows it to self-assemble onto a SERS-active substrate (like silver nanoparticles). rsc.org This creates a "sandwich" where bacteria are captured by the 3-MPBA, and the interaction generates a unique and identifiable SERS signal. rsc.orgumass.edu

This method has been successfully used to detect various bacteria, including Salmonella enterica and Listeria monocytogenes. rsc.org The assay demonstrates high sensitivity, with the ability to detect bacteria at concentrations as low as 10² colony-forming units per milliliter (CFU/mL). rsc.orgumass.eduresearchgate.net The SERS-based approach has shown advantages over conventional methods like aerobic plate count, particularly in detecting bacteria in the stationary phase and in complex matrices such as pond water, spinach leaves, and high-sugar juice. nih.gov

The effectiveness of the 3-MPBA SERS assay depends on the efficiency of the labeling process. Research has focused on understanding and optimizing this chemical labeling to enhance the analysis of bacterial populations. acs.org Studies have shown that the coating of bacteria with 3-MPBA is remarkably strong, with cells retaining a detectable SERS signal even after multiple rinsing steps. acs.orgfigshare.com

However, the labeling procedure can impact the bacterial ecology, and the extent of this impact can vary depending on the initial cell population. acs.org The SERS imaging approach using 3-MPBA detects all labeled cells, irrespective of their viability, which means non-culturable cells can be accounted for. acs.org The administration of nanoparticles for signal enhancement is most effective when bacteria are in suspension or on substrates already possessing nanostructures. acs.org

The binding of boronic acids is known to be reversible, a property influenced by factors such as pH. The orientation and form of 3-MPBA on the SERS substrate are pH-dependent. The boronic acid moiety can reversibly associate with hydroxide (B78521) ions, which can sometimes interfere with analyte detection. rsc.org Understanding these dynamics is crucial for optimizing assay conditions and ensuring the reliability and reversibility of the binding in SERS applications. rsc.orgrndsystems.com

Single-Cell Scale Bacteria Analysis via SERS with 3-Mercaptophenylboronic Acid

The application of this compound (3-MPBA) in conjunction with Surface-Enhanced Raman Spectroscopy (SERS) has enabled the analysis of bacteria at the single-cell level. acs.org This high-resolution analysis is crucial for understanding bacterial populations and improving detection limits. In this method, 3-MPBA acts as both a capturing agent and a SERS label. acs.org The boronic acid group of 3-MPBA specifically binds to the peptidoglycan on the bacterial cell wall, while the thiol group allows for strong attachment to SERS-active metal nanostructures, typically silver or gold. nih.gov

This labeling strategy is robust, with studies showing that the 3-MPBA coating on bacterial cells is strong enough to withstand multiple rinsing steps, ensuring a stable signal for analysis. acs.org A key advantage of this SERS-based approach is its ability to detect all labeled bacterial cells, irrespective of their viability. acs.org This means that non-culturable cells, which are undetectable by traditional plate count methods, can be identified and analyzed. acs.org

Detection in Complex Environmental and Food Matrices

A significant application of the this compound (3-MPBA) SERS assay is the rapid detection of bacteria in complex environmental and food samples. nih.gov Traditional methods like aerobic plate count (APC) are often too slow for perishable foods, which have short shelf lives and are a significant source of foodborne illnesses. nih.gov The 3-MPBA SERS sandwich assay provides a sensitive and reliable alternative for rapid bacterial detection in these challenging matrices. nih.gov

Studies have successfully applied this SERS assay to detect environmental bacteria in pond water and on the surface of spinach leaves, demonstrating higher detection levels compared to the conventional APC method. nih.gov One reason for this enhanced sensitivity is the SERS assay's ability to quantify bacteria in the stationary phase more effectively. nih.gov In contrast, the APC method is more sensitive to cell viability. nih.gov

The versatility of the 3-MPBA SERS assay has also been demonstrated in challenging high-sugar food matrices, such as juice. nih.gov A specific method was developed to enhance bacterial capture in such environments, showcasing the adaptability of the technique for real-world applications in food safety. nih.gov By providing a rapid and sensitive detection platform, the 3-MPBA SERS assay represents a significant advancement for monitoring bacterial contamination in both environmental and food systems. nih.gov

| Matrix | Target | Detection Method | Key Finding |

| Pond Water | Environmental Bacteria | 3-MPBA SERS Sandwich Assay | Detected higher levels of bacteria compared to Aerobic Plate Count (APC). nih.gov |

| Spinach Leaves | Environmental Bacteria | 3-MPBA SERS Sandwich Assay | Showed higher sensitivity for bacteria in the stationary phase than APC. nih.gov |

| High-Sugar Juice | Bacteria | 3-MPBA SERS Sandwich Assay | A method was developed to enhance bacteria capture in this challenging matrix. nih.gov |

Electrochemical Sensing Systems and Biosensors

Immobilization on Electrode Surfaces for Analyte Recognition

This compound (3-MPBA) and its isomers, such as 4-mercaptophenylboronic acid (4-MPBA), are pivotal in the development of electrochemical sensors due to their ability to form stable self-assembled monolayers (SAMs) on gold electrode surfaces. nih.govmdpi.com The thiol (-SH) group of the molecule forms a strong covalent bond with the gold surface (Au-S interaction), creating an organized, single-molecule-thick layer. mdpi.comresearchgate.net This process is a foundational step for fabricating a variety of biosensors.

The exposed boronic acid [-B(OH)2] group serves as a versatile recognition element. nih.gov It can form covalent, reversible ester bonds with molecules containing cis-diol groups, such as the carbohydrate moieties found in glycoproteins. mdpi.comresearchgate.net This specific interaction allows for the selective capture and immobilization of target analytes onto the electrode surface. mdpi.com This boronate-affinity principle has been widely used for the oriented immobilization of biomolecules like antibodies and enzymes, which is crucial for constructing high-performance biosensors. mdpi.comnih.gov The organized structure of the SAM ensures that the immobilized biomolecules have the correct orientation for optimal interaction with their target analytes, enhancing the sensor's sensitivity and specificity. nih.gov

Detection of 20S Proteasome via Immunosensor Development

An innovative application of this immobilization strategy is the development of an electrochemical immunosensor for the detection of the 20S proteasome, a biomarker for several pathological conditions. nih.govmdpi.com In this system, a self-assembled monolayer of 4-mercaptophenylboronic acid (4-MPBA) is first formed on a gold electrode. nih.gov A specific capture monoclonal antibody (Abβ) is then immobilized onto the 4-MPBA layer in an oriented fashion. nih.govmdpi.com This specific orientation enhances the binding affinity for the 20S proteasome. nih.gov

A dual-strategy approach has been developed for the electrochemical detection of the 20S proteasome using this immunosensor. nih.govmdpi.com

The first strategy correlates the concentration of the 20S proteasome with its intrinsic proteolytic activity. nih.gov

The second, more sensitive strategy involves a secondary antibody labeled with an enzyme like alkaline phosphatase (AlkP). The enzymatic activity, which produces an electroactive substance, is then measured as the analytical signal. nih.govmdpi.com

This immunosensor demonstrates a linear response to 20S proteasome concentrations in a clinically relevant range (5 to 100 µg mL⁻¹). nih.govmdpi.com The detection limits were found to be 1.4 µg mL⁻¹ for the proteolytic activity strategy and as low as 0.2 µg mL⁻¹ for the enzymatic activity strategy. nih.govmdpi.com The sensor has been successfully applied to detect the 20S proteasome in serum samples, yielding high recovery values and demonstrating its potential for clinical diagnostics. nih.govmdpi.com

| Detection Strategy | Linear Range (µg mL⁻¹) | Limit of Detection (LoD) (µg mL⁻¹) |

| Proteolytic Activity | 5 - 100 | 1.4 |

| Enzymatic Activity (AlkP) | 5 - 100 | 0.2 |

Peroxynitrite Detection via Gold Nanoparticle Probes

While specific research detailing this compound in conjunction with gold nanoparticles for peroxynitrite (ONOO⁻) detection is specialized, the principles of boronic acid chemistry are central to many peroxynitrite probes. nih.govmdpi.com Boronic acids react directly and rapidly with peroxynitrite. nih.gov This reaction typically involves the oxidation of the boronic acid to a hydroxyl group, which can trigger a change in the probe's optical or electrochemical properties. nih.govmdpi.com

Gold nanoparticles (AuNPs) are often integrated into sensing platforms to enhance signal transduction. rsc.org For peroxynitrite detection, a potential approach could involve functionalizing AuNPs with a boronic acid-containing molecule. The interaction with peroxynitrite would alter the surface chemistry of the nanoparticles, leading to a detectable signal. For instance, a label-free method using artificial nanochannels integrated with AuNPs has been proposed for the sensitive detection of peroxynitrite. rsc.org In such systems, the boronic acid acts as the recognition element, and the gold nanoparticles serve to amplify the analytical signal. The rate constant for the reaction between boronates and peroxynitrite is significantly high, making this a very efficient detection mechanism. nih.gov

Potentiometric Hydrogen Peroxide Probes

Boronic acid-based probes are well-established for the detection of hydrogen peroxide (H₂O₂). nih.govnih.gov The fundamental detection mechanism involves the selective and irreversible oxidation of the boronic acid moiety by H₂O₂ to a corresponding phenol (B47542) (hydroxyl group). nih.govnih.gov This chemical transformation is the basis for the sensor's response.

Potentiometric sensors measure the change in potential (voltage) at an electrode surface as a function of analyte concentration, under conditions of essentially zero current flow. mdpi.com While many boronic acid probes for H₂O₂ are fluorescent, the underlying chemical reaction can also be adapted for electrochemical detection methods, including potentiometry. For a potentiometric H₂O₂ probe using this compound, the 3-MPBA would be immobilized on a working electrode. The reaction with H₂O₂ would convert the surface-bound boronic acid to a phenol. This change in the chemical nature of the electrode surface would alter its electrochemical potential, which can then be measured against a stable reference electrode. The magnitude of this potential change would correlate with the concentration of H₂O₂. Although fluorescent probes are more common, the principles support the development of potentiometric systems for simple and direct H₂O₂ measurement. mdpi.comnih.gov

Catalytic Applications of 3 Mercaptophenylboronic Acid and Its Conjugates

Enzyme Immobilization and Enhancement of Catalytic Efficiency

The immobilization of enzymes on solid supports is a critical strategy for enhancing their stability and reusability, which are often limitations for their broader industrial application. nih.govsemanticscholar.org Encapsulating enzymes within materials like metal-organic frameworks (MOFs) can protect them from harsh environmental conditions such as high temperatures or exposure to organic solvents. nih.govnih.gov 3-Mercaptophenylboronic acid (3-MPBA) has been utilized in novel strategies to facilitate enzyme immobilization, particularly within zeolitic imidazolate framework-8 (ZIF-8), leading to significant improvements in catalytic performance. researchgate.net

A biomimetic strategy employing this compound has been developed for the rapid encapsulation of glucose oxidase (GOx) into the microporous structure of ZIF-8. researchgate.net ZIF-8 is a type of MOF known for its ability to be synthesized via co-precipitation, allowing for the direct encapsulation of proteins. researchgate.net This method offers advantages over surface adsorption or grafting by providing higher entrapment efficiency and better protection for the enzyme. researchgate.net

In this process, the 3-MPBA/[GOx@ZIF-8] composite is formed, where GOx is physically entrapped within the growing ZIF-8 crystals. researchgate.net Research has shown that this method not only successfully encapsulates the enzyme but also helps in maintaining its native conformation, which is crucial for its bioactivity. The optimal loading amount of glucose oxidase onto ZIF-8 was determined to be 470 mg/g, demonstrating a high capacity for enzyme entrapment. researchgate.net This composite showed excellent bioactivity even when subjected to chemical agents or elevated temperatures. researchgate.net

The encapsulation of glucose oxidase within ZIF-8 using 3-MPBA results in a composite material with enhanced catalytic properties. researchgate.net The 3-MPBA/[GOx@ZIF-8] composite exhibits improved affinity for its substrate, glucose, and a higher catalytic efficiency compared to the free enzyme. researchgate.net This enhancement is significant because while MOF encapsulation is known to improve enzyme stability, it can sometimes compromise catalytic activity due to the reduced flexibility of the enzyme's structure. nih.gov However, the strategy involving 3-MPBA has demonstrated the ability to create enzyme-MOF composites that can outperform their free counterparts. nih.govresearchgate.net

The resulting composite not only shows high stability but also a shortened formation time, making the process more efficient. researchgate.net The preservation of the enzyme's critical structure within the protective ZIF-8 framework allows it to function effectively even in harsh environments, a key limitation for many natural enzymes. nih.govresearchgate.net

| Parameter | Finding | Reference |

|---|---|---|

| Optimal Enzyme Loading | 470 mg of Glucose Oxidase per gram of ZIF-8 | researchgate.net |

| Key Advantage | Maintains the native conformation and bioactivity of the enzyme | researchgate.net |

| Performance Enhancement | Improved substrate affinity and catalytic efficiency | researchgate.net |

| Stability | Excellent bioactivity in the presence of chemical agents and at high temperatures | researchgate.net |

Role in Glucose Detection Systems Coupled with Enzymes

Phenylboronic acid moieties are well-known for their ability to reversibly bind with 1,2- or 1,3-diols, a characteristic that makes them highly suitable for developing saccharide sensors. nih.gov this compound, and its isomer 4-mercaptophenylboronic acid (4-MPBA), are utilized in various glucose detection systems, often in conjunction with enzymes like glucose oxidase to enhance sensitivity and selectivity. rsc.orgnih.govmdpi.com

In one common approach, GOx catalyzes the oxidation of glucose, producing hydrogen peroxide (H₂O₂). mdpi.commdpi.com The H₂O₂ then reacts with the mercaptophenylboronic acid immobilized on a substrate, such as gold-silver core-shell nanoparticles. For instance, H₂O₂ can convert 4-MPBA to 4-mercaptophenol, causing a detectable change in the Surface-Enhanced Raman Scattering (SERS) signal, which can be correlated to the initial glucose concentration. nih.govmdpi.com

Another strategy involves functionalizing gold nanoparticles with MPBA (MPBA-AuNPs). The specific binding between the boronic acid groups on the nanoparticles and glucose molecules induces aggregation of the MPBA-AuNPs. rsc.org This aggregation leads to a change in the average particle size, which can be monitored using dynamic light scattering (DLS) analysis to quantify glucose levels. rsc.org This DLS-based assay has demonstrated a low detection limit of around 10 nM and good selectivity, even in the presence of common interfering substances like ascorbic acid. rsc.org The successful detection of glucose in human serum highlights the potential of this approach for clinical applications. rsc.org

| Detection Method | Principle | Key Role of MPBA | Reference |

|---|---|---|---|

| Surface-Enhanced Raman Scattering (SERS) | GOx produces H₂O₂ from glucose, which converts MPBA to mercaptophenol, altering the SERS signal. | Acts as a reporter molecule that is chemically converted. | nih.govmdpi.com |

| Dynamic Light Scattering (DLS) | Glucose binding to MPBA-functionalized gold nanoparticles causes aggregation, changing the particle size. | Acts as a recognition element to bind glucose and induce aggregation. | rsc.org |

Mechanistic Insights into this compound-Mediated Catalysis

The catalytic and sensing mechanisms involving this compound are primarily rooted in the unique chemistry of its boronic acid group. Boronic acids are Lewis acids that can reversibly form covalent bonds with diols, such as those present in glucose, to create cyclic boronate esters. nih.govnih.gov

In the context of catalysis and sensing, this interaction is fundamental. When 3-MPBA is part of a larger system, this binding event can trigger a measurable signal. For example, in fluorescent sensors, the binding of glucose to the boronic acid moiety can alter the electronic properties of an attached fluorophore, leading to a change in fluorescence intensity through mechanisms like photoinduced electron transfer (PET). acs.org The formation of the boronate ester with glucose increases the Lewis acidity of the boron atom, which can influence the entire sensor molecule's electronic structure. nih.gov

Biomedical and Biological Research Endeavors with 3 Mercaptophenylboronic Acid

Drug Development and Targeted Therapies

The distinct chemical properties of 3-MPBA make it a valuable component in the field of drug discovery and the design of targeted therapeutic strategies.

Building Block for Pharmaceutical Synthesis

Boronic acids are crucial building blocks in modern organic chemistry, particularly within the pharmaceutical industry, due to their role in carbon-carbon bond-forming reactions. researchgate.netnih.gov The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide, is a cornerstone of medicinal chemistry for synthesizing complex organic molecules, including active pharmaceutical ingredients. wikipedia.orglibretexts.orgorganic-chemistry.org Phenylboronic acids, such as 3-MPBA, are stable and versatile reagents for these reactions, enabling the construction of biaryl structures that are common in many drugs. nih.govsigmaaldrich.com The presence of the thiol group in 3-MPBA offers an additional site for chemical modification, further expanding its utility as a versatile building block in the synthesis of novel pharmaceutical compounds. pubcompare.ai

Targeted Cancer Treatment Strategies

Phenylboronic acid (PBA) and its derivatives have emerged as promising agents in targeted cancer therapy due to their ability to selectively and reversibly bind to sialic acids. nih.govnih.gov Sialic acids are carbohydrate molecules that are often overexpressed on the surface of cancer cells and play a role in tumor progression and metastasis. acs.orgnih.gov The boronic acid moiety of compounds like 3-MPBA can form a covalent bond with the diol groups present in sialic acids, allowing for the specific targeting of cancer cells while sparing healthy tissues. nih.govacs.org

This targeting strategy is being explored for the development of drug delivery systems where PBA derivatives are conjugated to nanoparticles or anticancer drugs. nih.govsemanticscholar.org For instance, nanoparticles functionalized with 3-aminophenylboronic acid, a compound structurally related to 3-MPBA, have been used for the recognition and imaging of human breast carcinoma cells (MCF-7) which overexpress sialic acid. researchgate.net This approach aims to increase the concentration of therapeutic agents at the tumor site, thereby enhancing their efficacy and reducing systemic side effects. nih.govmdpi.commdpi.com

Bioconjugation Techniques and Biologically Active Molecule Synthesis

Bioconjugation is the chemical process of linking two or more molecules, where at least one is a biomolecule. The dual functionality of 3-MPBA makes it an excellent reagent for such techniques, enabling the synthesis of complex, biologically active molecules and functionalized surfaces.

Attachment of Biomolecules to Surfaces and Other Molecules

The thiol group of 3-MPBA provides a strong anchor for immobilization onto gold surfaces, including gold nanoparticles and electrodes. mdpi.com This self-assembly process is a common strategy for creating functionalized surfaces for various biomedical applications. mdpi.com Once attached, the boronic acid group is exposed and available to bind with molecules containing cis-diol groups, such as glycoproteins. mdpi.comresearchgate.net This specific and reversible interaction is utilized for the selective capture and enrichment of glycoproteins on a solid support for further analysis. mdpi.comresearchgate.net

Furthermore, derivatives of 3-MPBA have been conjugated to proteins like bovine serum albumin (BSA) to create "lectin mimetics". nih.govacs.org These protein-PBA conjugates can recognize and bind to specific carbohydrate structures on other biomolecules or cells, mimicking the function of natural lectins. nih.govacs.org This approach allows for the creation of tailored recognition molecules for various biological studies.

Enhancing Diagnostic Tool Effectiveness

The unique binding properties of 3-MPBA have been harnessed to develop and improve various diagnostic tools, particularly biosensors. By immobilizing 3-MPBA on sensor surfaces, highly sensitive and selective detection of biologically important molecules can be achieved.

One significant application is in the development of glucose sensors. Mercaptophenylboronic acid-functionalized gold nanoparticles have been used in dynamic light scattering assays to detect glucose at nanomolar concentrations. rsc.org Other approaches have utilized 4-mercaptophenylboronic acid on gold-silver core-shell nanostructures for glucose detection via surface-enhanced Raman scattering (SERS). mdpi.com

Moreover, 3-MPBA has been employed as a capturer and indicator molecule in SERS-based sandwich assays for the rapid detection of bacteria in environmental and food samples. nih.govacs.org This method allows for sensitive quantification of bacteria, including those in a stationary or non-culturable state. nih.govacs.org The boronic acid group binds to the diol-containing polysaccharides on the bacterial cell wall, while the thiol group allows for assembly on the SERS-active substrate.

| Diagnostic Application | Target Analyte | Key Principle | Detection Method |

|---|---|---|---|

| Glucose Sensing | Glucose | Binding of boronic acid to diols in glucose, causing nanoparticle aggregation. | Dynamic Light Scattering (DLS) |

| Bacterial Detection | Bacteria (e.g., in food/water) | Binding of boronic acid to polysaccharides on the bacterial cell wall. | Surface-Enhanced Raman Scattering (SERS) |

| Glycoprotein Detection | Glycoproteins | Immobilization via thiol group and capture of glycoproteins via boronic acid-diol interaction. | Surface Plasmon Resonance (SPR) |

Impact on Cellular Viability and Ecology in Labeling Procedures

This compound (MPBA) is utilized in cell labeling procedures due to its ability to functionalize nanoparticles. nih.gov For instance, the thiol group in MPBA allows for a direct attachment to the surface of quantum dots (QDs), creating nanoprobes for studying cellular components like sialic acids. nih.gov In experiments using red blood cells (RBCs), these MPBA-functionalized quantum dots (QDs-MPBA) achieved a labeling efficiency of over 90%. nih.gov

Assessing the impact of any labeling agent on cellular health is critical. nih.gov Cytotoxicity can be dose- and time-dependent, and various assays are used to measure it, such as those quantifying the release of lactate (B86563) dehydrogenase (LDH) or using viability probes like propidium (B1200493) iodide. nih.govplos.org In the context of the Au_MBA NPs used for wound dressings, the composite material was noted to have low cytotoxicity. researchgate.net However, when EGFP labeling was performed using a transfection reagent, it resulted in a significant reduction in cell viability. nih.gov This highlights the importance of evaluating the specific labeling conjugate and procedure to ensure it does not negatively affect cellular function. nih.gov

Table 2: Application of this compound in Cell Labeling

| Application | Nanoparticle | Target Cells | Labeling Efficiency (RBCs) | Source |

| Sialic Acid Detection | Quantum Dots (QDs) | Red Blood Cells (RBCs), KG-1, K562 | >90% | nih.gov |

Integration of 3 Mercaptophenylboronic Acid in Advanced Materials and Nanotechnology

Functionalization of Nanoparticles and Quantum Dots

The ability of 3-MPBA to modify the surfaces of various nanomaterials is a cornerstone of its utility in nanotechnology. This functionalization imparts new chemical reactivity and recognition capabilities to nanoparticles and quantum dots, enabling their use in highly specific and sensitive applications.

Gold Nanoparticle Surface Modification

The strong affinity between the thiol group of 3-MPBA and gold has led to its extensive use in modifying the surface of gold nanoparticles (AuNPs). This surface modification is a critical step in the development of various analytical and biomedical platforms. For instance, AuNPs functionalized with 3-MPBA have been employed in the creation of sensitive and selective biosensors. conicet.gov.ar One such application involves the development of a hybrid glucose enzyme electrochemical biosensor. In this system, 3-MPBA-modified AuNPs are combined with bamboo-like multiwall carbon nanotubes (bMWCNTs) to create a nanomaterial that facilitates the immobilization of glucose oxidase (GOx). conicet.gov.arconicet.gov.ar The boronic acid groups on the AuNPs' surface allow for the supramolecular immobilization of the glycoenzyme GOx. conicet.gov.arconicet.gov.ar This hybrid material demonstrates a synergistic effect in the catalytic detection of hydrogen peroxide, a product of the enzymatic reaction with glucose. conicet.gov.ar

Furthermore, 3-MPBA-functionalized AuNPs are utilized in colorimetric assays. The interaction of the boronic acid group with target analytes can induce the aggregation or disaggregation of the AuNPs, resulting in a visible color change. mdpi.com This principle has been applied to the detection of hydrogen peroxide, where the reaction between H₂O₂ and the boronic acid on the AuNP surface leads to nanoparticle aggregation. mdpi.com

Interactive Table: Applications of 3-MPBA Modified Gold Nanoparticles

| Application | Key Feature | Detection Principle | Reference |

|---|---|---|---|

| Glucose Biosensor | Immobilization of Glucose Oxidase | Electrochemical detection of H₂O₂ | conicet.gov.arconicet.gov.ar |

| Hydrogen Peroxide Detection | Analyte-induced aggregation | Colorimetric change | mdpi.com |

| Sialic Acid Detection | Specific binding of diols | Colorimetric assay | mdpi.com |

| SERS-based Glucose Sensing | Formation of two-component self-assembled monolayers | Surface-Enhanced Raman Spectroscopy | researchgate.net |

Silver Nanocluster Protection and Chiral Recognition

3-Mercaptophenylboronic acid also plays a crucial role in the synthesis and functionalization of silver nanoclusters. It can act as a protecting ligand, stabilizing the nanoclusters which have a mean core diameter of approximately 0.8 nm. acs.org A particularly innovative application lies in the induction of chirality in these otherwise achiral nanoclusters. acs.org

When chiral molecules, such as D- or L-fructose, are introduced to a solution of 3-MPBA-protected silver nanoclusters, they interact with the boronic acid groups on the surface. This complexation forms optically active boronate esters, which in turn imparts a measurable optical activity to the silver nanoclusters. acs.org This is observed as distinct circular dichroism (CD) signals that have an opposite sign for the different fructose (B13574) enantiomers, demonstrating a mirror-image relationship. acs.org The intensity of this induced CD response can be controlled by the concentration of the added chiral fructose. acs.org This phenomenon opens up possibilities for the development of novel chiroptical sensors.

Quantum Dot Functionalization for Biological Probing

Quantum dots (QDs), which are semiconductor nanocrystals with unique optical properties, can be functionalized with 3-MPBA to create powerful tools for biological imaging and sensing. nih.govacs.org The thiol group of 3-MPBA allows for its direct attachment to the surface of QDs. nih.gov This functionalization enables the specific targeting and labeling of biomolecules and cells.

A notable application is in the evaluation of sialic acid content on cell membranes. nih.govacs.org Sialic acids are crucial in many biological processes, and their levels can be indicative of certain diseases. nih.gov QDs conjugated with 3-MPBA can bind to the sialic acid residues on the surface of cells, such as red blood cells and leukemia cell lines. nih.gov The fluorescence of the QDs then provides a means to quantify the sialic acid levels. For instance, studies have shown a significantly higher fluorescence intensity in acute myelogenous leukemia cells (KG-1) compared to chronic myelogenous leukemia cells (K562), indicating a greater level of sialic acid on the KG-1 cell membranes. nih.gov This technology provides a promising nanoplatform for investigating biological systems and for potential diagnostic applications. nih.gov

Magnetic Microsphere Functionalization for Enrichment

Magnetic microspheres functionalized with mercaptophenylboronic acid are powerful tools for the selective enrichment of specific biomolecules from complex mixtures. acs.orgmdpi.com These microspheres typically have a core-shell structure, for example, a Fe₃O₄ magnetic core with a carbon and then a gold shell (Fe₃O₄@C@Au). acs.org The outer gold layer provides a surface for the self-assembly of 4-mercaptophenylboronic acid via the strong Au-S bond. acs.orgmdpi.com

The boronic acid groups on the surface of these magnetic microspheres can form reversible covalent bonds with the cis-diol groups present in glycoproteins and glycopeptides. acs.org This allows for the selective capture of these molecules from complex biological samples. acs.org By applying an external magnetic field, the microspheres, along with the bound glycoproteins, can be easily separated from the rest of the sample. The captured molecules can then be released by changing the pH, which disrupts the boronate ester bonds. mdpi.com This method has been successfully applied to the selective enrichment of glycoproteins and glycopeptides, demonstrating its potential for proteomics research and diagnostics. acs.org

Fabrication of Responsive Polymeric Materials and Hydrogels

This compound is a key component in the fabrication of "smart" polymeric materials and hydrogels that can respond to specific environmental stimuli. These materials are designed to undergo changes in their physical or chemical properties, such as swelling, degradation, or drug release, in response to triggers like changes in pH or the presence of specific molecules.

Hydrogels formed from poly(vinyl alcohol) (PVA) and 4-mercaptophenylboronic acid (4-MPBA) exhibit both redox and glucose responsiveness. reading.ac.uk These hydrogels are formed through two types of cross-linking: the oxidative dimerization of 4-MPBA to form disulfide bonds and the formation of dynamic covalent bonds between the boronic acid groups and the 1,2-diol units of PVA. reading.ac.uk The presence of a reducing agent like L-glutathione can cleave the disulfide bonds, leading to the degradation of the hydrogel. reading.ac.uk Similarly, the presence of glucose can disrupt the bonds between the boronic acid and PVA, as glucose competes for binding to the boronic acid groups, also causing the hydrogel to degrade. reading.ac.uk

Furthermore, 3-MPBA can be incorporated into DNA-based hydrogels for sensing applications. uq.edu.aunih.gov In one example, a DNA hydrogel was used as a scaffold for an electrochemical biosensor, where 3-MPBA was incorporated into gold nanoflakes to create a conjugate for detecting specific microRNAs. uq.edu.au

Design of Self-Assembled Systems and Supramolecular Architectures

The principles of self-assembly and supramolecular chemistry are leveraged to create highly organized and functional systems using this compound. These systems rely on non-covalent interactions to spontaneously form ordered structures.

A notable example is the formation of two-component self-assembled monolayers (SAMs) on gold surfaces for use in Surface-Enhanced Raman Spectroscopy (SERS) probes. researchgate.net These SAMs can consist of this compound (3-MBA) and a second component like 1-decanethiol (B86614) (1-DT). researchgate.net The immobilization of gold nanorods functionalized with this mixed SAM onto a similarly modified gold slide is achieved through hydrophobic interactions. researchgate.net The boronic acid groups in this assembly act as molecular recognition sites for molecules like glucose, making these SERS probes useful for detection. researchgate.net

The adaptive and responsive nature of supramolecular systems containing boronic acids makes them ideal for biosensing. frontiersin.org The reversible interactions allow for dynamic assembly and disassembly processes that can be used to generate a detectable signal in the presence of a target analyte. frontiersin.org The ease of preparation of these supramolecular materials also allows for their integration with other functional materials to create sophisticated, multi-component sensors. frontiersin.org

Interactive Table: Research Findings on 3-MPBA in Self-Assembled Systems

| System | Components | Application | Key Finding | Reference |

|---|---|---|---|---|

| SERS Probe | 3-MBA, 1-decanethiol, Gold Nanorods | Glucose Detection | Two-component SAMs enable molecular recognition. | researchgate.net |

| Supramolecular Biosensors | Boronic acid-containing monomers | Analyte Detection | Dynamic assembly/disassembly provides a signaling mechanism. | frontiersin.org |

Integration into Nanofibrous Membranes for Biomedical Applications

The unique properties of this compound (3-MPBA), particularly its ability to interact with biological structures, have led to its integration into advanced nanofibrous materials for biomedical purposes. A significant application is the development of functionalized wound dressings with enhanced antibacterial properties.